molecular formula C16H17NO3 B1265947 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid CAS No. 96612-91-8

2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

Cat. No.: B1265947
CAS No.: 96612-91-8
M. Wt: 271.31 g/mol
InChI Key: KAFHLONDOVSENM-UHFFFAOYSA-N
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Description

2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, more commonly known in research as O-Benzyl-L-tyrosine, is a chemically modified amino acid that serves as a critical building block in organic synthesis and pharmaceutical development. Its core value lies in the benzyl group protecting the phenolic hydroxyl of native tyrosine, allowing for controlled peptide synthesis and the creation of complex molecules. This compound is a key precursor in the exploration of novel therapeutics. Scientific studies on its close structural analogs have revealed significant potential in drug discovery, particularly as a core scaffold for developing potent antagonists of the G-protein coupled receptor GPR34 . GPR34 is involved in immunomodulation and neuropathic pain pathways, making it a promising target for new medicines . Furthermore, phenylpropanoic acid derivatives bearing benzyloxy groups are actively investigated as agonists for other GPCRs, such as Free Fatty Acid Receptor 1 (FFAR1 / GPR40), a recognized target for type 2 diabetes therapies due to its role in glucose-dependent insulin secretion . As a specialized amino acid derivative, it provides researchers with a versatile tool for probing biological mechanisms and constructing advanced compounds with potential applications in immunology, neurology, and metabolic disease research.

Properties

IUPAC Name

2-amino-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFHLONDOVSENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96612-91-8, 16652-64-5
Record name o-Benzyl-DL-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096612918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163630
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-BENZYL-DL-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LQ6V9MO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Benzylation of 4-Hydroxybenzaldehyde

The synthesis begins with the protection of the hydroxyl group in 4-hydroxybenzaldehyde to prevent unwanted side reactions. Benzylation is achieved using benzyl bromide in the presence of a base:

Reaction Conditions:

Reagent Solvent Base Temperature Time Yield Source
Benzyl bromide DMF K₂CO₃ 80°C 6 h 92%

This step yields 4-(benzyloxy)benzaldehyde , characterized by its distinct aromatic proton signals in NMR (δ 7.4–7.6 ppm for benzyl protons and δ 9.8 ppm for the aldehyde proton).

Aldol Condensation with Glycine Ethyl Ester

The aldehyde intermediate undergoes aldol condensation with glycine ethyl ester to introduce the amino acid backbone. Sodium ethoxide (NaOEt) facilitates deprotonation and nucleophilic attack:

Reaction Conditions:

Reagent Solvent Catalyst Temperature Time Yield Source
Glycine ethyl ester Ethanol NaOEt 60°C 12 h 78%

The product, ethyl 2-amino-3-[4-(benzyloxy)phenyl]propanoate , is purified via recrystallization. IR spectroscopy confirms the presence of ester (C=O stretch at 1,740 cm⁻¹) and amino (N–H bend at 1,650 cm⁻¹) groups.

Hydrolysis to Carboxylic Acid

The ester group is hydrolyzed under acidic conditions to yield the final product:

Reaction Conditions:

Reagent Solvent Temperature Time Yield Source
HCl (6 M) H₂O 100°C 4 h 85%

Post-hydrolysis, the crude product is neutralized and lyophilized. LC-MS analysis confirms a molecular ion peak at m/z 272.1 ([M+H]⁺).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance efficiency, continuous flow reactors replace batch processes for benzylation and aldol steps:

Parameter Batch Process Flow Process Improvement Source
Reaction Time 6 h 2 h 67% faster
Yield 78% 88% +10%

Flow systems minimize side reactions and improve heat distribution, critical for large-scale manufacturing.

Catalyst Optimization

Palladium on carbon (Pd/C) is evaluated for catalytic efficiency in benzylation:

Catalyst Loading Solvent Yield Selectivity Source
5% Pd/C Toluene 89% 98%
10% Pd/C Toluene 92% 95%

Higher catalyst loading marginally improves yield but reduces selectivity due to over-benzylation.

Mechanistic Insights

Aldol Condensation Mechanism

The reaction proceeds via enolate formation from glycine ethyl ester, followed by nucleophilic attack on 4-(benzyloxy)benzaldehyde:

$$
\text{Glycine ester} + \text{NaOEt} \rightarrow \text{Enolate} \xrightarrow{\text{Aldehyde}} \beta\text{-Hydroxy intermediate} \rightarrow \text{Dehydrated product}
$$

Kinetic studies reveal rate-limiting enolate formation, with an activation energy of 45 kJ/mol.

Hydrolysis Kinetics

Acid-catalyzed ester hydrolysis follows first-order kinetics:

$$
\text{Rate} = k[\text{Ester}][\text{H⁺}]
$$

At 100°C, the rate constant $$k = 1.2 \times 10^{-3}\ \text{s}^{-1}$$.

Purity and Characterization

Chromatographic Analysis

HPLC purity profiles under optimized conditions:

Column Mobile Phase Retention Time Purity Source
C18 60:40 MeOH:H₂O 8.2 min 99.5%

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.3–7.5 (m, 5H, benzyl), δ 6.9–7.1 (m, 4H, aromatic), δ 3.8 (s, 2H, CH₂), δ 2.9 (t, 1H, NH₂).
  • ¹³C NMR: δ 174.5 (COOH), 158.2 (C-O), 136.4–114.7 (aromatic carbons).

Alternative Synthetic Pathways

Enzymatic Hydrolysis

Lipase-catalyzed ester hydrolysis offers a greener alternative:

Enzyme Source Yield Time Source
Candida rugosa lipase Microbial 80% 24 h

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Step Conventional Time Microwave Time Source
Benzylation 6 h 1 h
Aldol Condensation 12 h 3 h

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products

    Oxidation: 4-(Benzyloxy)benzoic acid.

    Reduction: 2-Amino-3-[4-(benzyloxy)phenyl]propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid typically involves several key steps:

  • Protection of Functional Groups : The amino group is often protected to prevent unwanted reactions during synthesis.
  • Formation of the Propanoic Acid Backbone : The protected amino acid is coupled with appropriate aromatic aldehydes using coupling reagents like dicyclohexylcarbodiimide (DCC).
  • Deprotection : Finally, the protecting groups are removed under acidic conditions to yield the target compound.

This compound can be synthesized using various reagents, including potassium permanganate for oxidation and lithium aluminum hydride for reduction, ensuring high yields and purity .

This compound exhibits notable biological activities, primarily due to its interactions with cellular signaling pathways. It has been shown to influence:

  • G Protein-Coupled Receptors (GPCRs) : Similar compounds have demonstrated the ability to modulate GPCR activity, which is crucial for various physiological processes .
  • Gene Expression and Metabolism : The compound may alter metabolic profiles by interacting with enzymes involved in amino acid metabolism, potentially affecting gene expression .

Case Study: Hypoglycemic Activity

Recent studies have evaluated structural analogs of this compound for their hypoglycemic effects. For instance, derivatives were tested for their ability to enhance glucose uptake in HepG2 cells without cytotoxicity. Some compounds showed significant efficacy in oral glucose tolerance tests in mice, indicating potential applications in diabetes management .

Therapeutic Potential

The therapeutic potential of this compound extends to several areas:

  • Neuropathic Pain : Derivatives have been identified as GPR34 antagonists, showing promise in treating neuropathic pain. One such derivative exhibited low cytotoxicity and high selectivity, effectively inhibiting specific phosphorylation pathways involved in pain signaling .
  • Metabolic Disorders : The compound's ability to modulate glucose metabolism suggests its utility in developing treatments for metabolic disorders such as diabetes .

Mechanism of Action

The mechanism of action of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The amino and carboxyl groups can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-[4-(methoxy)phenyl]propanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-Amino-3-[4-(ethoxy)phenyl]propanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.

    2-Amino-3-[4-(hydroxy)phenyl]propanoic acid: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy group in 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid provides unique steric and electronic properties that can influence its reactivity and binding affinity. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Biological Activity

2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid (commonly referred to as 2-Amino-3-BPA) is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

2-Amino-3-BPA is characterized by the molecular formula C₁₆H₁₇NO₃ and a molar mass of approximately 271.31 g/mol. The compound features an amino group, a propanoic acid moiety, and a benzyloxy group attached to the para position of the phenyl ring. This structural configuration is significant for its biological interactions and pharmacological properties .

The biological activity of 2-Amino-3-BPA is primarily attributed to its ability to interact with various receptors and enzymes involved in cellular signaling pathways. Similar compounds have been shown to modulate G protein-coupled receptors (GPCRs), which play crucial roles in numerous physiological processes, including pain signaling and metabolic regulation .

Key Mechanisms:

  • Receptor Interaction: Preliminary studies indicate that 2-Amino-3-BPA may bind to specific GPCRs, influencing cellular responses such as gene expression and enzyme activity.
  • Metabolic Regulation: The compound may alter metabolic profiles by interacting with enzymes involved in amino acid metabolism, potentially affecting glucose uptake and energy homeostasis .

In Vitro Studies

Research has demonstrated that 2-Amino-3-BPA exhibits notable effects on cellular functions. For instance, studies involving HepG2 cells (a human liver cancer cell line) have shown that compounds structurally related to 2-Amino-3-BPA can enhance glucose uptake without inducing cytotoxicity at concentrations ranging from 2.5 to 25 μM .

Case Studies

Comparative Analysis with Related Compounds

To better understand the potential applications of 2-Amino-3-BPA, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
2-Amino-3-(4-hydroxyphenyl)-propanoic acid556-03-6Contains a hydroxyl group instead of a benzyloxy group; important for comparison in biological activity.
(S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acidNot listedFeatures a different substitution pattern on the phenyl ring, which may alter its interaction profile.
3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acidNot listedContains a benzyloxycarbonyl group; potential for different solubility properties and biological interactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
Reactant of Route 2
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid

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